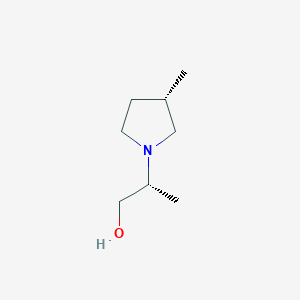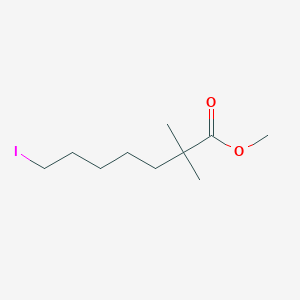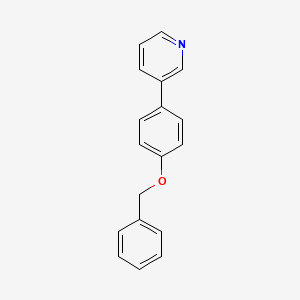
3-(4-phenylmethoxyphenyl)pyridine
描述
3-(4-phenylmethoxyphenyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethoxyphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(4-phenylmethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution
Substitution: Electrophilic reagents like nitrating agents or acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid
Reduction: Formation of benzyloxyaniline
Substitution: Formation of various substituted benzyloxy-phenyl derivatives
科学研究应用
3-(4-phenylmethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-phenylmethoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth and survival.
相似化合物的比较
3-(4-phenylmethoxyphenyl)pyridine can be compared with other similar compounds such as:
3-(4-Benzyloxy-phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1H,2H-3,4’-bipyrazole: This compound also targets EGFR kinase and has shown potent antiproliferative activity against various cancer cell lines.
1,2,3-Triazole-linked pyrazoline analogues: These compounds have been synthesized and evaluated for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for versatile chemical modifications and its potential to interact with multiple biological targets.
属性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
3-(4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-13H,14H2 |
InChI 键 |
ZQHJUIWGJOQZRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
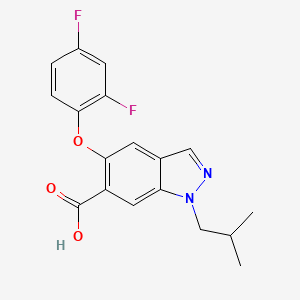
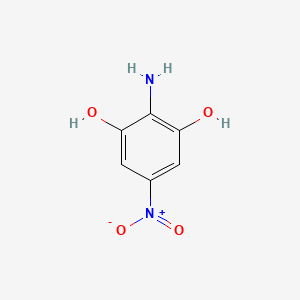
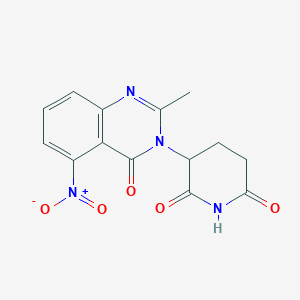
![5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid](/img/structure/B8633875.png)
![6-(Furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8633877.png)
![(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one](/img/structure/B8633882.png)
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)
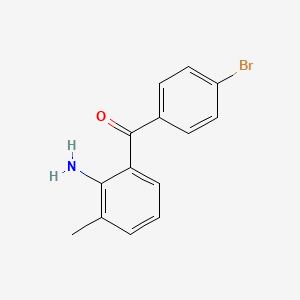
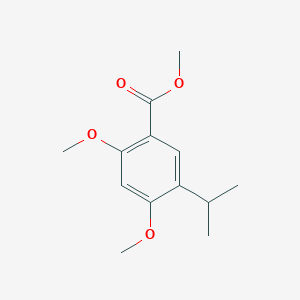
methyl}pyridine](/img/structure/B8633934.png)
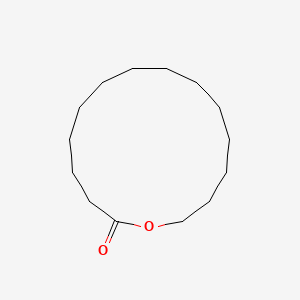
![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)
